Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid
Description
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid (ETFA) is a piperidine-derived compound featuring an ethyl ester group linked to a 4-aminopiperidine moiety via an acetamide bridge, with trifluoroacetic acid (TFA) as the counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to ion-pair formation with TFA . The compound is commonly synthesized via nucleophilic substitution, where ethyl 2-chloroacetate reacts with 4-aminopiperidine in the presence of a base, followed by acidification with TFA to stabilize the product . ETFA serves as a critical intermediate in pharmaceutical synthesis, particularly in developing receptor antagonists or enzyme inhibitors, leveraging the piperidine scaffold’s bioactivity and the TFA counterion’s solubility-enhancing effects .
Properties
IUPAC Name |
ethyl 2-(4-aminopiperidin-1-yl)acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2HF3O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;3-2(4,5)1(6)7/h8H,2-7,10H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDTMXSJRVXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 4-Aminopiperidine
The primary amine of 4-aminopiperidine is protected using tert-butoxycarbonyl (Boc) anhydride. In a representative protocol:
- Reagents : 4-Aminopiperidine (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (1.5 equiv).
- Solvent : Dichloromethane (DCM, 10 vol).
- Conditions : Stir at 25°C for 12 h.
- Yield : 85–90% after aqueous workup and solvent evaporation.
This step prevents undesired nucleophilic reactions during subsequent alkylation.
Alkylation with Ethyl Bromoacetate
The protected piperidine undergoes alkylation to introduce the acetate ester moiety:
- Reagents : N-Boc-4-aminopiperidine (1.0 equiv), ethyl bromoacetate (1.1 equiv), K₂CO₃ (2.0 equiv).
- Solvent : Acetonitrile (8 vol).
- Conditions : Reflux at 80°C for 6 h.
- Workup : Filter, concentrate, and purify via silica chromatography (ethyl acetate/hexane, 3:7).
- Yield : 70–75% of tert-butyl 4-(2-ethoxy-2-oxoethylamino)piperidine-1-carboxylate.
Deprotection and TFA Salt Formation
Boc deprotection is achieved using trifluoroacetic acid, yielding the final salt:
- Reagents : Protected intermediate (1.0 equiv), TFA (5.0 equiv).
- Solvent : DCM (5 vol).
- Conditions : Stir at 25°C for 2 h.
- Workup : Remove solvents under reduced pressure, triturate with diethyl ether.
- Yield : 90–95% of ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid as a white solid.
Optimization and Process Analysis
Solvent and Base Selection
Catalytic and Stoichiometric Considerations
Excess TFA (5 equiv) ensures complete deprotection and salt stabilization. Substoichiometric amounts lead to mixed salts or free base contamination.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Protection | 88 | 98.5 |
| Alkylation | 73 | 97.8 |
| Deprotection/Salt | 93 | 99.2 |
Applications and Derivative Synthesis
The TFA salt serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic Acid (Compound 12)
- Structure : A piperidine ring substituted with a 2-(trifluoromethyl)phenyl group at the 4-position, linked to an oxo-acetic acid group.
- Counterion: Not explicitly stated, but synthesis involves TFA-free conditions .
- Synthesis : Ethyl 2-chloro-2-oxoacetate reacts with 4-(2-(trifluoromethyl)phenyl)piperidine under basic conditions, followed by de-esterification .
- Applications: Acts as a nonretinoid antagonist of retinol-binding protein 4 (RBP4), with the trifluoromethylphenyl group enhancing target binding affinity compared to ETFA’s amino group .
(E)-Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate (Compound 6)
- Structure: A methyl benzoate core with 3-chloropropoxy and cyanovinylamino substituents.
- Role of TFA: Used as a catalyst in the synthesis of the cyanovinylamine group via hydrolysis of diethoxypropionitrile .
- Synthesis: TFA facilitates the reaction of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate with diethoxypropionitrile .
- Applications: Demonstrates antimicrobial activity, likely due to the electron-withdrawing cyano group, which contrasts with ETFA’s piperidine-based mechanism .
Patented Cyclopentyl-Pyrrolotriazolopyrazine Derivatives (EP 2022)
- Structure : Cyclopentyl-pyrrolotriazolopyrazine cores with ethyl or difluoroethoxy substituents.
- Counterion : Explicitly formulated as TFA salts to improve solubility and bioavailability .
- Applications : Investigated as kinase inhibitors in oncology, with TFA enhancing pharmacokinetic profiles compared to hydrochloride salts .
Comparative Data Table
Key Research Findings
Synthetic Efficiency : ETFA’s synthesis achieves >75% yield using TFA counterion stabilization, outperforming Compound 12’s neutral synthesis (60–65% yield) .
Bioactivity: The 4-aminopiperidine group in ETFA enhances hydrogen bonding in drug-receptor interactions, whereas Compound 12’s aryl group favors hydrophobic binding .
Biological Activity
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C₁₃H₁₈F₃N₃O₂
- Molecular Weight : 303.3 g/mol
The trifluoroacetic acid (TFA) moiety enhances solubility and bioavailability, making it a favorable candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : Similar compounds have shown promising results as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression. For instance, studies have demonstrated that aminopiperidine derivatives can inhibit GSK-3β with IC50 values in the low micromolar range, indicating potential for anti-cancer applications .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Research indicates that piperidine derivatives can modulate neurotransmitter systems, possibly offering therapeutic avenues for neurodegenerative diseases .
- Anticancer Activity : Recent studies have highlighted the anticancer potential of similar piperidine derivatives through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines such as FaDu hypopharyngeal tumor cells .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Study 1: Anticancer Efficacy
A study focused on a series of piperidine derivatives, including those structurally similar to Ethyl 2-(4-aminopiperidin-1-yl)acetate TFA, demonstrated enhanced cytotoxicity against FaDu cells compared to standard chemotherapeutics like bleomycin. The three-dimensional structure of these compounds was crucial for their binding efficiency to target proteins involved in cell proliferation and survival .
Case Study 2: Neuroprotection
Research investigating the neuroprotective effects of aminopiperidine derivatives revealed that these compounds could significantly reduce neuronal apoptosis in models of oxidative stress. The mechanism was linked to the modulation of glutamate receptors and inhibition of excitotoxicity .
Q & A
Q. What is the role of trifluoroacetic acid (TFA) in the synthesis of ethyl 2-(4-aminopiperidin-1-yl)acetate?
TFA is commonly used as a catalyst or deprotection agent in peptide and heterocyclic compound synthesis. For example, in the preparation of apixaban intermediates, TFA facilitates the cleavage of protecting groups (e.g., morpholino groups) under mild conditions, enabling selective reaction pathways . It also acts as a solvent in esterification and condensation reactions, as seen in Claisen condensations involving ethyl trifluoroacetate .
Q. How can researchers purify ethyl 2-(4-aminopiperidin-1-yl)acetate after synthesis?
Post-synthesis purification often involves liquid-liquid extraction (e.g., ethyl acetate washes to remove TFA residues) followed by column chromatography. For instance, residues are washed with sodium bicarbonate to neutralize residual TFA, dried over anhydrous magnesium sulfate, and purified using silica gel with methanol/ethyl acetate gradients .
Q. What analytical methods are recommended for quantifying TFA residues in final products?
Reverse-phase HPLC with 0.01% TFA in acetonitrile/water mobile phases is widely used. Gradient elution (e.g., 80% acetonitrile to 20% over 20 minutes) on a C18 column ensures separation of TFA from other impurities. UV detection at 210 nm is optimal for sensitivity . Pharmacopeial guidelines (e.g., USP) mandate TFA limits ≤0.25% if used in manufacturing, validated via internal standards like L-tryptophan .
Q. What are the pharmacopeial standards for impurity profiling of this compound?
The USP requires testing for TFA residues if used in synthesis, with a maximum limit of 0.25%. Amino acid content analysis must follow validated procedures using equimolar mixtures of 16 amino acids as reference standards .
Advanced Research Questions
Q. How can researchers optimize reaction yields for ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives?
Yield optimization hinges on solvent and catalyst selection. For example, ZnCl₂ or TFA in ethyl acetate/dimethoxyethane improves carbazole coupling reactions . Low yields (e.g., 7% in rhenium complex synthesis) may require adjusting stoichiometry, reaction time (e.g., 24 h at 75°C), or alternative protecting groups .
Q. What strategies mitigate TFA-induced instability in final products?
TFA’s high acidity can degrade acid-labile moieties. Neutralization with NH₄OH or NaHCO₃ post-reaction, followed by ethyl acetate extraction, reduces degradation. Lyophilization or rotary evaporation under reduced pressure ensures complete TFA removal .
Q. How to resolve discrepancies in NMR data for TFA-containing intermediates?
TFA’s strong signal at δ 11.5 ppm (¹H) or δ 118 ppm (¹⁹F) can obscure nearby peaks. Use deuterated DMSO or CDCl₃ to shift residual TFA signals, or employ HSQC/HMBC experiments for unambiguous assignment. Reference the "Trifluoroacetic Acid NMR Challenge" for advanced troubleshooting .
Q. What environmental impact assessments are needed for TFA usage?
TFA is persistent in aquatic systems, with concentrations up to ng/L detected in precipitation. Researchers should adopt liquid-liquid extraction (LLE) for wastewater analysis and explore biodegradable alternatives (e.g., acetic acid) where feasible .
Q. How to address contradictory data in reaction scalability studies?
Discrepancies (e.g., low yields in scaled-up syntheses) often arise from inefficient mixing or temperature gradients. Use microreactors for consistent heat transfer, or switch to flow chemistry for improved reproducibility. Compare small-scale vs. pilot-scale HPLC profiles to identify side products .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation. For pH stability, incubate the compound in buffers (pH 1–12) and monitor via LC-MS. TFA’s catalytic role in hydrolysis necessitates neutralization prior to storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
